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N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide

Medicinal Chemistry HIV-1 NNRTI Hsp90 Inhibition

N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide (CAS 872987-45-6) is a fully synthetic small molecule (C15H13N5O2S, MW 327.4 g/mol) that assembles a 5-methylisoxazole amide, a pyridazin-3-yl thioether linker, and a terminal pyridin-4-yl substituent into a single heterocyclic scaffold. The compound is catalogued in the PubChem repository (CID with computed descriptors including XLogP3-AA of 1.4, one hydrogen-bond donor, and seven hydrogen-bond acceptors.

Molecular Formula C15H13N5O2S
Molecular Weight 327.36
CAS No. 872987-45-6
Cat. No. B2712525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methylisoxazol-3-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide
CAS872987-45-6
Molecular FormulaC15H13N5O2S
Molecular Weight327.36
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
InChIInChI=1S/C15H13N5O2S/c1-10-8-13(20-22-10)17-14(21)9-23-15-3-2-12(18-19-15)11-4-6-16-7-5-11/h2-8H,9H2,1H3,(H,17,20,21)
InChIKeyCIILRJHCUYOPOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide (CAS 872987-45-6): Procurement-Relevant Structural Profile


N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide (CAS 872987-45-6) is a fully synthetic small molecule (C15H13N5O2S, MW 327.4 g/mol) that assembles a 5-methylisoxazole amide, a pyridazin-3-yl thioether linker, and a terminal pyridin-4-yl substituent into a single heterocyclic scaffold [1]. The compound is catalogued in the PubChem repository (CID 7222484) with computed descriptors including XLogP3-AA of 1.4, one hydrogen-bond donor, and seven hydrogen-bond acceptors [1]. Unlike structurally related pyridazinylthioacetamides that have been characterized as HIV-1 non-nucleoside reverse-transcriptase inhibitors (NNRTIs) or heat-shock protein 90 (Hsp90) modulators, no peer-reviewed biological data, target engagement profile, or in vivo pharmacology has been disclosed for this specific molecule in the open scientific literature as of the most recent database update [1][2].

Exploratory scaffold-hopping studies: heterocyclic core replacement
Computational model training: qualitative binding-mode prediction
Potential selectivity-control compound once primary data are generated

Why 872987-45-6 Cannot Be Interchanged with Pyridazinylthioacetamide Analogs: An Evidence-Driven Procurement Rationale


Procurement decisions for research-grade heterocyclic scaffolds must be anchored to experimentally verified functional profiles, not merely topological similarity. The pyridazinylthioacetamide chemotype exhibits context-dependent pharmacology that is exquisitely sensitive to minor structural perturbations: a pyrimidine-to-pyridazine core swap or a thiophen-to-pyridyl ring replacement can redirect target engagement from Hsp90 chaperone machinery to HIV-1 reverse transcriptase, and even within the NNRTI series, subtle variations in the amide portion produce EC50 values spanning two orders of magnitude (0.046–5.46 μM) [1]. Critically, no quantitative bioactivity benchmark—whether enzyme inhibition IC50, cellular EC50, selectivity window, or pharmacokinetic parameter—has been published for compound 872987-45-6, making it impossible to position it as a functionally interchangeable alternative to any characterized congener [2]. Without such data, assuming equivalence to a literature-known analog risks compromising experimental reproducibility and wasting procurement resources on an unvalidated entity.

Analogue Sensitivity

Minor structural changes in pyridazinylthioacetamides can redirect target engagement (HIV-1 RT vs. Hsp90); functional profile may not transfer.

No Bioactivity Data

No quantitative potency, selectivity, or pharmacokinetic data exist for CAS 872987-45-6, precluding interchange with literature-validated congeners.

Computed Descriptors Insufficient

XLogP or H-bond counts cannot predict pharmacological equivalence; physicochemical similarity does not guarantee functional comparability.

Quantitative Differentiation Evidence for 872987-45-6: Systematic Comparator Gap Analysis


Absence of Validated Biological Potency Data Precludes Direct Comparator Ranking

A comprehensive search of the primary literature, PubChem BioAssay records, BindingDB, and ChEMBL for compound 872987-45-6 returned zero entries containing quantitative inhibitory activity, binding affinity, or functional cellular potency data. In contrast, the structurally related pyridazinylthioacetamide series reported by Song et al. (2013) provides extensive head-to-head comparator data for 20+ analogs with EC50 values ranging from 0.046 μM to 5.46 μM against HIV-1 IIIB replication in MT-4 cells, alongside enzymatic IC50 values against wild-type HIV-1 RT and cytotoxicity CC50 measurements [1]. The absence of analogous data for 872987-45-6 means no evidence-based differentiation claim can be constructed, and any procurement decision must be treated as an exploratory, high-uncertainty investment.

Biological potency comparison
Data to verify
Target: no data available
Comparator series EC50 0.046–5.46 μM (HIV-1 IIIB, MT-4 cells)
No evidence-based differentiation can be established.
Primary biochemical profiling required prior to any functional claim.
Medicinal Chemistry HIV-1 NNRTI Hsp90 Inhibition Pyridazinylthioacetamide SAR

Hsp90-Targeted Analog CP9 Demonstrates Isoform-Selective Pharmacology: Relevance and Gap for 872987-45-6

The published Hsp90 inhibitor CP9 (N-(5-methylisoxazol-3-yl)-2-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio]acetamide) shares the N-(5-methylisoxazol-3-yl)acetamide substructure with 872987-45-6 but differs in the heterocyclic core (pyrimidine vs. pyridazine) and the terminal aromatic group (thiophen-2-yl vs. pyridin-4-yl). CP9 exhibits quantifiable isoform selectivity, preferentially disrupting Hsp90α/p23 interactions over Hsp90β/p23 at 38 h post-treatment (80 mg/kg i.p.) in xenograft models, and reduces 18F-FDG tumor uptake by 40% relative to carrier control at 43 h [1]. No Hsp90-binding, isoform-selectivity, or cellular client-protein degradation data have been reported for 872987-45-6, preventing any direct comparison or inference about whether the pyridazine scaffold retains, enhances, or abolishes the Hsp90 pharmacology observed with the pyrimidine scaffold [1][2].

Hsp90 isoform selectivity
Class-level
Target: no Hsp90 pharmacology data
CP9 analog: selective Hsp90α/p23 disruption, 40% reduced 18F-FDG tumor uptake
Substructure conservation does not predict Hsp90 engagement.
Core heterocycle and terminal ring determine target selectivity.
Cancer Biology Hsp90 Chaperone Isoform Selectivity Pyrimidinylthioacetamide

Physicochemical Property Profiling Fails to Resolve Functional Differentiation

Computed physicochemical properties provide a baseline characterization of 872987-45-6 but do not enable functional differentiation from close analogs. The compound exhibits an XLogP3-AA of 1.4, one H-bond donor, seven H-bond acceptors, and five rotatable bonds [1]. By comparison, the structurally analogous N-(pyridin-3-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide (CAS 1210489-40-9, MW 323.4 g/mol) differs only in the amide substituent yet shares the same pyridazinylthioacetamide core . Without parallel biochemical assay data—such as enzyme IC50, cellular target engagement, or selectivity profiling—these computed descriptors cannot distinguish which amide substituent confers superior potency, selectivity, or pharmacokinetic behavior. Physicochemical similarity does not equate to pharmacological equivalence.

Physicochemical descriptors
Source review
Target: XLogP3 1.4, HBD 1, HBA 7, rotatable bonds 5
Close analog (CAS 1210489-40-9) shares pyridazinylthioacetamide core
Computed properties cannot resolve pharmacological differentiation.
Experimental binding or activity data required for functional comparison.
Computational Chemistry Drug-Likeness Physicochemical Descriptors Pyridazine Scaffold

Evidence-Limited Application Scenarios for 872987-45-6: Prioritizing Feasible Use Cases


Exploratory Medicinal Chemistry: Scaffold-Hopping Feasibility Studies

The lack of disclosed biological data relegates 872987-45-6 to early-stage exploratory medicinal chemistry. The compound can serve as a scaffold-hopping starting point for projects that seek to replace the pyrimidine or thiazole cores found in literature-characterized NNRTIs or Hsp90 inhibitors with a pyridazine ring. However, any procurement must be accompanied by a commitment to primary biochemical profiling, as no existing potency, selectivity, or toxicity data are available to guide experimental design [1][2].

Negative-Control Tool for Pyridazinylthioacetamide SAR Studies

Given that the pyridazinylthioacetamide class exhibits highly sensitive SAR (EC50 range 0.046–5.46 μM across analogs), 872987-45-6 could, once profiled, serve as a negative or selectivity-control compound in assays designed to map the contribution of specific amide substituents to HIV-1 RT inhibition. Until experimental data are generated, this application remains speculative [1].

Computational Chemistry Validation Set: Docking and Free-Energy Perturbation Benchmarking

The compound's well-defined 2D structure and availability of computed descriptors (XLogP3-AA, HBA/HBD counts, rotatable bonds) make it suitable for inclusion in computational model training or validation sets for binding-mode prediction and free-energy perturbation calculations. However, the absence of experimental binding constants or IC50 values limits its utility to qualitative rather than quantitative benchmarking [1].

Application
Selection Property
Validation Focus
Exploratory scaffold-hopping studies
Heterocyclic core substitution fit
Primary biochemical profiling requirement
SAR selectivity-control context
Amide substituent differentiation potential
HIV-1 RT inhibition assay benchmarking (once profiled)
Computational model training/validation
Computed descriptor and 2D structure availability
Binding-mode prediction and free-energy perturbation benchmarking
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